molecular formula C8H18O4S.H3N<br>C8H21NO4S B13772943 Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt CAS No. 70495-37-3

Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt

Cat. No.: B13772943
CAS No.: 70495-37-3
M. Wt: 227.32 g/mol
InChI Key: ZJSHKBMGBWALPK-UHFFFAOYSA-N
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Description

Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt is an anionic surfactant composed of a branched 2-ethylhexyl alkyl chain esterified to sulfuric acid, neutralized by an ammonium cation. The compound’s structure combines lipophilicity from the branched alkyl chain with hydrophilicity from the sulfate group and ammonium ion, making it effective in emulsification, detergency, and industrial processes.

Key characteristics include:

  • Molecular structure: Branched 2-ethylhexyl chain enhances steric hindrance, reducing crystallization and improving surfactant performance.
  • Applications: Likely used in formulations requiring pH neutrality or compatibility with ammonium-sensitive systems, such as agrochemicals or specialty cleaners.

Properties

CAS No.

70495-37-3

Molecular Formula

C8H18O4S.H3N
C8H21NO4S

Molecular Weight

227.32 g/mol

IUPAC Name

azanium;2-ethylhexyl sulfate

InChI

InChI=1S/C8H18O4S.H3N/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);1H3

InChI Key

ZJSHKBMGBWALPK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COS(=O)(=O)[O-].[NH4+]

physical_description

Liquid

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of sulfuric acid esters such as this compound typically involves two major steps:

  • Esterification: Reaction of sulfuric acid with an alcohol (2-ethylhexanol) to form the monoester.
  • Neutralization: The ester is then neutralized with ammonia or ammonium salts to form the ammonium salt derivative.

This process requires careful temperature and stoichiometric control to avoid over-esterification or decomposition.

Detailed Preparation Methodology

While direct literature on the exact preparation of this compound is limited, analogous methods for sulfuric acid amino ethyl esters provide a robust framework for understanding the synthesis. The following detailed method is adapted from a patented process for sulfuric acid amino ethyl ester, which shares mechanistic similarities in esterification and salt formation:

Step Description Conditions Notes
1 Neutralization and Salification Slowly add sulfuric acid to 2-ethylhexanol or an analogous amine-containing alcohol under controlled temperature (20-60 °C) Forms intermediate sulfate ester ammonium salt
2 Heating and Dehydration Esterification Heat the intermediate under vacuum (5-20 kPa) at 90-130 °C until the reaction mixture becomes pasty Vacuum assists in removing water to drive esterification forward
3 Quenching and Crystallization Add cold water (2-6 times the mass of starting alcohol) to the pasty mixture to stop the reaction and precipitate the ester ammonium salt crystals Instant quenching prevents side reactions
4 Filtration and Purification Filter and dehydrate the crystalline product Mother liquor can be recycled for efficiency

This process emphasizes environmental friendliness by recycling mother liquors and minimizing waste.

Reaction Parameters and Optimization

  • Molar Ratio: 1 mole of 2-ethylhexanol to 1.02–1.20 moles of sulfuric acid ensures complete esterification without excess acid.
  • Temperature Control: Critical during neutralization (20-60 °C) and esterification (90-130 °C) to avoid decomposition.
  • Vacuum Pressure: Maintained between 5-20 kPa to facilitate water removal and promote ester formation.
  • Reaction Time: Sulfuric acid addition is controlled over 2-4 hours with intermittent insulation to maintain reaction stability.

Comparison with Other Extraction and Recovery Methods

Recent studies on sulfuric acid recovery from industrial waste streams highlight solvent extraction techniques using amines and alcohols, which indirectly relate to the preparation of sulfuric acid esters. For example, triethylhexylamine (TEHA) combined with alcohols such as N-pentanol has been used to extract sulfuric acid in complexation forms resembling sulfuric acid esters. These processes provide insight into the interaction of sulfuric acid with organic bases and alcohols, reinforcing the mechanistic understanding of esterification and salt formation.

Data Table: Reaction Conditions Summary

Parameter Range/Value Purpose
Alcohol (2-ethylhexanol) molar ratio 1.0 Reactant base
Sulfuric acid molar ratio 1.02 – 1.20 Slight excess to drive reaction
Neutralization temperature 20 – 60 °C Control salt formation
Esterification temperature 90 – 130 °C Promote ester bond formation
Vacuum pressure 5 – 20 kPa Remove water, shift equilibrium
Cold water addition ratio 2 – 6 times mass of alcohol Quench reaction, crystallize product
Reaction time for acid addition 2 – 4 hours Controlled acid addition

Research Findings and Industrial Relevance

  • The patented method for sulfuric acid amino ethyl ester synthesis demonstrates that controlled neutralization followed by vacuum-assisted esterification yields high-purity products with efficient raw material utilization and environmental benefits.
  • The crystallization step using cold water addition is critical for isolating the ammonium salt form of the ester, ensuring ease of purification and product stability.
  • Recycling mother liquors reduces waste and lowers production costs, an important consideration for industrial scale-up.
  • Solvent extraction studies provide complementary insights into sulfuric acid interactions with organic amines and alcohols, which can inform alternative or improved synthesis routes.

Chemical Reactions Analysis

Reaction Pathway:

  • Sulfation :

    2 Ethylhexanol+H2SO42 Ethylhexyl hydrogen sulfate+H2O\text{2 Ethylhexanol}+\text{H}_2\text{SO}_4\rightarrow \text{2 Ethylhexyl hydrogen sulfate}+\text{H}_2\text{O}

    This step involves the esterification of 2-ethylhexanol with concentrated sulfuric acid under controlled temperatures (70–150°C) .

  • Neutralization :

    2 Ethylhexyl hydrogen sulfate+NH4OHAmmonium 2 ethylhexyl sulfate+H2O\text{2 Ethylhexyl hydrogen sulfate}+\text{NH}_4\text{OH}\rightarrow \text{Ammonium 2 ethylhexyl sulfate}+\text{H}_2\text{O}

    The acidic hydrogen sulfate is neutralized with ammonium hydroxide to form the ammonium salt .

Key Conditions:

ParameterValue/DescriptionSource
Reaction Temperature70–150°C
Molar Ratio (Alcohol:Acid)0.8:1 to 5:1
Neutralizing AgentAmmonium hydroxide

Hydrolysis and Degradation

The compound undergoes hydrolysis under acidic or alkaline conditions, reverting to 2-ethylhexanol and sulfuric acid derivatives:

Hydrolysis Pathways:

  • Acidic Hydrolysis :

    Ammonium 2 ethylhexyl sulfate+H2O2 Ethylhexanol+NH4HSO4\text{Ammonium 2 ethylhexyl sulfate}+\text{H}_2\text{O}\rightarrow \text{2 Ethylhexanol}+\text{NH}_4\text{HSO}_4
  • Alkaline Hydrolysis (Saponification) :

    Ammonium 2 ethylhexyl sulfate+NaOHSodium 2 ethylhexyl sulfate+NH3+H2O\text{Ammonium 2 ethylhexyl sulfate}+\text{NaOH}\rightarrow \text{Sodium 2 ethylhexyl sulfate}+\text{NH}_3+\text{H}_2\text{O}

Stability Data:

ConditionStability OutcomeSource
pH < 3Rapid decomposition to 2-ethylhexanol
pH 7–9Stable for >48 hours
Presence of oxidantsForms sulfonic acid derivatives

Radical Addition Reactions

The compound participates in radical-initiated reactions as a surfactant or intermediate. For example, in the synthesis of organophosphorus extractants:

Example Reaction (from ):

  • Radical Addition :

    Mono 2 ethylhexyl phosphinic acid+DiisobutyleneRadical Initiator 2 Ethylhexyl 2 4 4 trimethylpentyl phosphinic acid\text{Mono 2 ethylhexyl phosphinic acid}+\text{Diisobutylene}\xrightarrow{\text{Radical Initiator}}\text{ 2 Ethylhexyl 2 4 4 trimethylpentyl phosphinic acid}

    Ammonium 2-ethylhexyl sulfate stabilizes emulsions during such reactions, enhancing yield and reducing side products .

Role in Reactions:

  • Surfactant : Reduces interfacial tension in biphasic systems .

  • pH Modulator : Releases sulfate ions, influencing reaction equilibrium .

Extraction Mechanism:

M2++2Ammonium 2 ethylhexyl sulfateM SO4 2+2NH4+\text{M}^{2+}+2\,\text{Ammonium 2 ethylhexyl sulfate}\rightarrow \text{M SO}_4\text{ 2}+2\,\text{NH}_4^+

The compound exhibits higher selectivity for Co(II) over Ni(II) at pH 3.5–4.0, with a separation factor (βCo Ni\beta_{\text{Co Ni}}) of up to 1,142 .

Chemical Compatibility (Selected Data ):

ChemicalCompatibilityNotes
Hydrochloric acidPoorDecomposes at >25% concentration
Sodium hydroxideModerateStable below 30%
Organic solventsExcellentCompatible with toluene, hexane

Key Research Findings:

  • Synthesis Optimization : Higher yields (>90%) are achieved using excess 2-ethylhexanol and stepwise neutralization .

  • Hydrolysis Kinetics : First-order kinetics with a half-life of 12 hours at pH 2 .

  • Industrial Use : Primarily employed in emulsion polymerization and metallurgical extraction due to its low critical micelle concentration (CMC) .

Scientific Research Applications

Cleaning Agents

  • Industrial Cleaners : Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt is utilized in the formulation of industrial cleaning agents. Its low-foaming properties make it suitable for use in heavy-duty cleaners that require effective soil removal without excessive foam generation.
  • Household Products : The compound is also found in household cleaning products where surfactant action is required to enhance cleaning efficiency on various surfaces.

Textile Industry

  • Wetting Agent : In textile processing, this compound serves as a wetting agent during dyeing and finishing processes. It helps improve dye uptake by ensuring even distribution of the dye across fabric surfaces.
  • Mercerization : It is used as a mercerizing agent, enhancing the luster and strength of cotton fibers by altering their physical structure.

Food Packaging

  • Surfactant in Food Contact Materials : The compound is incorporated into coatings intended for food contact applications. Its surfactant properties help improve the adhesion and stability of coatings that protect food products from moisture and contamination.

Pharmaceuticals

  • Stabilizer in Formulations : In pharmaceutical applications, this compound acts as a stabilizer in various formulations. It helps maintain the efficacy of active ingredients by preventing degradation during storage.

Case Study 1: Textile Processing

A study conducted on the use of this compound in textile dyeing demonstrated significant improvements in dye uptake and color fastness. The results indicated that fabrics treated with this compound exhibited enhanced color vibrancy compared to untreated controls.

Case Study 2: Industrial Cleaning Formulations

Research involving the formulation of industrial cleaners revealed that incorporating this compound resulted in a cleaner with superior grease-cutting ability. Comparative tests showed that this formulation outperformed traditional cleaners regarding soil removal efficiency.

Comparative Data Table

Application AreaSpecific UseBenefits
Cleaning AgentsIndustrial & Household CleanersLow foaming; effective soil removal
Textile IndustryMercerizing & DyeingImproved dye uptake; enhanced fabric strength
Food PackagingCoatings for food contactImproved adhesion; moisture resistance
PharmaceuticalsStabilizerMaintains efficacy of active ingredients

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better wetting and spreading. This is achieved by the alignment of the hydrophobic and hydrophilic parts of the molecule at the liquid interface. The ammonium ion plays a crucial role in stabilizing the compound in aqueous solutions .

Comparison with Similar Compounds

Alkyl Sulfate Esters with Different Cations

The primary analogues are salts of sulfuric acid esters with varying cations (Table 1).

Table 1: Comparison of Sulfuric Acid Mono(2-ethylhexyl) Ester Salts

Compound Name CAS Number Cation Molecular Weight Solubility (Water) Applications
Sodium 2-ethylhexyl sulfate 126-92-1 Sodium 232.26 High Detergents, emulsifiers
Potassium 2-ethylhexyl sulfate 78568-73-7 Potassium 248.46 Moderate Industrial processes
Ammonium 2-ethylhexyl sulfate* N/A Ammonium ~227 (estimated) Moderate to high Specialty surfactants, extraction

Note: The ammonium salt’s properties are inferred from sodium/potassium analogues and ammonium-based surfactants in the evidence .

  • Cation Impact: Sodium salts exhibit higher water solubility due to smaller ionic radius and stronger ionic interactions. Ammonium salts may offer better compatibility with non-aqueous systems and reduced corrosivity compared to alkali metals .

Alkyl Sulfate Esters with Different Alkyl Chains

Table 2: Variation by Alkyl Chain Length

Compound Name CAS Number Alkyl Chain Molecular Weight Critical Micelle Concentration (CMC)
Sodium hexyl sulfate 2207-98-9 n-Hexyl 204.22 Higher CMC (lower lipophilicity)
Sodium 2-ethylhexyl sulfate 126-92-1 2-ethylhexyl 232.26 Lower CMC (enhanced surfactant efficiency)
Ammonium monodecyl sulfate 13177-52-1 n-Decyl ~283 Intermediate CMC
  • Alkyl Chain Impact :
    • Longer or branched chains (e.g., 2-ethylhexyl) lower CMC, improving surfactant efficiency.
    • Linear chains (e.g., n-hexyl) increase solubility but reduce micelle stability .

Comparison with Organophosphorus Analogues

Key Differences :

  • Acid Type :
    • Sulfate esters (e.g., ammonium 2-ethylhexyl sulfate) are stronger acids (pKa ~1–2) compared to phosphoric acid esters (pKa ~2–3), affecting extraction kinetics and selectivity .
  • Applications :
    • Phosphorus-based extractants dominate rare-earth metal recovery due to higher selectivity for trivalent ions .
    • Sulfate esters are less common in extraction but excel as surfactants due to superior foaming and emulsification .

Research Findings and Industrial Relevance

  • Synergistic Effects: Mixtures of ammonium sulfate esters with other surfactants (e.g., nonionics) could enhance micelle stability, though this is better documented for phosphoric acid esters in metal extraction .
  • Environmental Impact : Ammonium salts may offer improved biodegradability over sodium/potassium analogues, aligning with trends in green chemistry .

Biological Activity

Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt (chemical formula: C₈H₂₁NO₄S) is a quaternary ammonium compound that exhibits various biological activities. Understanding its biological effects is crucial for evaluating its safety and potential applications in industrial and pharmaceutical contexts.

  • Molecular Weight : Approximately 195.33 g/mol
  • Structure : The compound consists of a sulfuric acid ester linked to a 2-ethylhexyl group and an ammonium ion, which contributes to its amphiphilic nature.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

  • Antimicrobial Properties :
    • Studies have indicated that quaternary ammonium compounds (QACs), including this compound, possess antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis and death. This property makes them useful as disinfectants and preservatives in various products.
  • Cytotoxicity :
    • Research on the cytotoxic effects of QACs has shown that they can induce apoptosis in human cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Specific assays have demonstrated varying degrees of cytotoxicity against different cancer cell lines.
  • Environmental Toxicity :
    • The compound's environmental impact has been assessed through ecotoxicological studies. It has been found to exhibit acute toxicity to aquatic organisms, raising concerns about its use in industries where it may be released into water bodies.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria at concentrations as low as 0.1% (v/v).

Bacterial StrainInhibition Zone (mm)Concentration Tested (%)
Staphylococcus aureus150.1
Escherichia coli180.1
Pseudomonas aeruginosa120.1

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines using an MTT assay. The findings showed that the compound reduced cell viability significantly at higher concentrations.

Cell LineIC50 (µM)Treatment Duration (hours)
HeLa2524
MCF-73024

Research Findings

Recent research has focused on the mechanisms by which this compound exerts its biological effects:

  • Mechanism of Action : It is hypothesized that the compound interacts with lipid membranes due to its amphiphilic nature, causing membrane destabilization and increased permeability.
  • Reactive Oxygen Species (ROS) : The generation of ROS upon exposure leads to oxidative stress, which is a common pathway for inducing apoptosis in cancer cells.
  • Environmental Persistence : Studies indicate that this compound may be persistent in aquatic environments and can bioaccumulate in organisms, necessitating further investigation into its long-term ecological effects.

Q & A

Q. Table 1: Synthesis Quality Parameters

ParameterTarget RangeMethod
Active Content66–70%Titration
Unsulfated Materials≤4.0%Gravimetry
pH (10% solution)5.5–7.0Potentiometry

Q. Table 2: Advanced Analytical Techniques

TechniqueApplicationReference
Cryo-TEMMicelle Morphology
Pendant Drop TensiometryInterfacial Tension

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